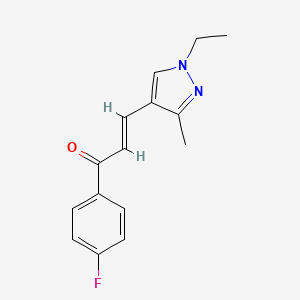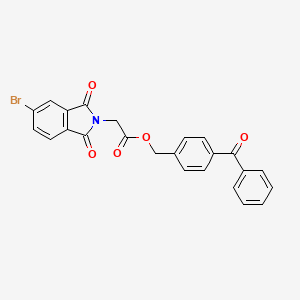
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one
Overview
Description
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one, also known as EF1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but studies have suggested that it acts as a multi-target agent, affecting various pathways involved in cancer cell growth and survival, oxidative stress, and inflammation. 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It has also been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one is its simple and efficient synthesis method, which allows for easy production of the compound. 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one has also been shown to have potent anti-cancer activity against various cancer cell lines, making it a promising candidate for cancer therapy. However, one limitation of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one. One area of research could focus on developing more water-soluble derivatives of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one to improve its bioavailability and effectiveness in vivo. Another area of research could focus on investigating the potential of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one and identify its molecular targets.
Scientific Research Applications
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one exhibits potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-2-propen-1-one has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-3-18-10-13(11(2)17-18)6-9-15(19)12-4-7-14(16)8-5-12/h4-10H,3H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYALNQBRKMDTTR-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4764696.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764697.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4764702.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4764711.png)
![4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4764714.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4764729.png)
![diethyl 5-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4764731.png)
![3-methoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4764739.png)
![4-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4764743.png)
![2-({3-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzonitrile](/img/structure/B4764754.png)
![N-[2-(4-hydroxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4764763.png)
![5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4764770.png)